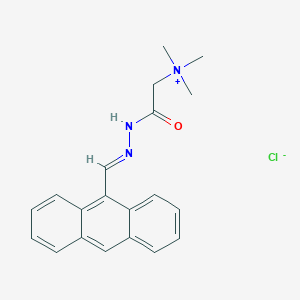
(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride is a complex organic compound with potential applications in various scientific fields. This compound features an anthracene moiety, which is known for its photophysical properties, making it of interest in materials science and photochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of anthracene-9-carbaldehyde with hydrazine to form the hydrazone intermediate.
Quaternization: The hydrazone is then reacted with N,N,N-trimethyl-2-oxoethanaminium chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used under mild conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its photophysical properties, including fluorescence and phosphorescence, which are useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, derivatives of this compound can be used as fluorescent probes for imaging and tracking biological molecules in cells due to the strong fluorescence of the anthracene group.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific cellular pathways where the hydrazone linkage can act as a bioactive moiety.
Industry
In industry, the compound’s photophysical properties can be exploited in the manufacture of dyes, pigments, and other materials requiring specific light absorption and emission characteristics.
Mecanismo De Acción
The mechanism by which (E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride exerts its effects is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate with DNA, while the hydrazone linkage can undergo hydrolysis or other reactions within biological systems, affecting various pathways.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carbaldehyde: Shares the anthracene core but lacks the hydrazone and quaternary ammonium functionalities.
Hydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic groups.
Quaternary ammonium salts: Compounds with similar quaternary ammonium centers but different substituents.
Uniqueness
(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride is unique due to the combination of its anthracene moiety, hydrazone linkage, and quaternary ammonium center, which together confer distinct photophysical and chemical properties not found in simpler analogs.
Propiedades
IUPAC Name |
[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c1-23(2,3)14-20(24)22-21-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-13H,14H2,1-3H3;1H/b21-13+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMCBQZEDJQQE-PGCULMPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














